

Introduction to Ertiprotafib and PTP1B

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Compound Focus: Ertiprotafib

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Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), it attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity [1] [2]. Despite this promise, developing selective and effective PTP1B inhibitors has been challenging [1].

Ertiprotafib is a small molecule that advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4] [2]. It is characterized as a multi-target agent with inhibitory and agonist activities against several key proteins [5] [6]. Research indicates its mechanism of PTP1B inhibition is atypical, involving induction of enzyme aggregation rather than conventional active-site or allosteric inhibition [4].

Quantitative Activity Profile of Ertiprotafib

The table below summarizes the key quantitative pharmacological data for **Ertiprotafib** against its primary targets:

Table 1: Summary of Ertiprotafib's Biological Activities [5] [6]

Target	Activity Type	Reported Value (IC ₅₀ or EC ₅₀)	Notes / Other Reported Values
PTP1B	Inhibition (IC ₅₀)	1.6 μM	Values range from 1.6 μM to 29 μM depending on assay conditions [5].
IKK-β	Inhibition (IC ₅₀)	400 nM	Potency for IKK-β is significantly higher than for PTP1B [5].
PPARα	Agonism (EC ₅₀)	~1 μM	Functions as a dual agonist [5].
PPARβ	Agonism (EC ₅₀)	~1 μM	Functions as a dual agonist [5].

Experimental Protocols

Here are detailed methodologies for key experiments involving **Ertiprotafib**, as cited in the literature.

In Vitro PTP1B and IKK-β Inhibition Assay

This protocol is adapted from assays used to determine the IC₅₀ values for PTP1B and IKK-β [5] [6].

- **Objective:** To measure the half-maximal inhibitory concentration (IC₅₀) of **Ertiprotafib** against PTP1B and IKK-β enzymes.
- **Materials:**
 - Recombinant human PTP1B and IKK-β enzymes.
 - **Ertiprotafib** (e.g., HY-19383, MedChemExpress) dissolved in DMSO.
 - PTP1B Substrate: p-nitrophenyl phosphate (pNPP).
 - IKK-β Substrate: A peptide containing the IκB phosphorylation motif.
 - Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP.
 - ELISA plate reader capable of time-resolved fluorescence (TRF) and absorbance measurements.
- **Method:**
 - **PTP1B Enzyme Kinetics:**
 - Incubate recombinant PTP1B with a range of **Ertiprotafib** concentrations (e.g., 0.001-100 μM) and the substrate pNPP.

- Measure the hydrolysis of pNPP to p-nitrophenol by monitoring the increase in absorbance at 405 nm.
- Calculate the rate of reaction and determine the IC₅₀ from the dose-response curve.
- **IKK-β Enzyme Kinetics:**
 - Incubate recombinant IKK-β with **Ertiprotafib** (0.001-1 μM) and the specific peptide substrate.
 - Detect the phosphorylated peptide product using an ELISA-type assay with TRF detection.
 - Plot the signal against the inhibitor concentration to determine the IC₅₀.
- **Notes:** The reported IC₅₀ for PTP1B is highly variable (1.6-29 μM) depending on assay conditions, while the value for IKK-β is more consistent at ~400 nM [5] [6].

In Vivo Efficacy Study in ob/ob Mice

This protocol describes the assessment of **Ertiprotafib**'s effects on glucose metabolism and lipid levels in a mouse model of diabetes [5] [6].

- **Objective:** To evaluate the anti-diabetic and anti-lipidemic effects of **Ertiprotafib** in vivo.
- **Animals:** Male *ob/ob* mice (leptin-deficient) or Zucker *fa/fa* rats.
- **Formulation & Dosing:**
 - **Ertiprotafib** is suspended in an aqueous vehicle of **2% Tween 80 and 0.5% methylcellulose** [5].
 - Administer **Ertiprotafib** orally by gavage at a dose of **25 mg/kg/day** [5] [6].
 - The treatment period in referenced studies was 4 days, but this can be extended.
- **Key Measurements:**
 - **Blood Glucose:** Measure fasting blood glucose levels from tail vein blood using a glucometer.
 - **Serum Insulin:** Quantify insulin levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
 - **Lipid Profiling:** Measure serum triglycerides and free fatty acid levels using standard biochemical assays.
 - **Oral Glucose Tolerance Test (OGTT):** After a fast, administer a glucose challenge and measure blood glucose at regular intervals to assess glucose disposal [5].
- **Expected Results:** Treatment with 25 mg/kg/day **Ertiprotafib** is expected to significantly lower fasting blood glucose and insulin levels, improve glucose disposal during an OGTT, and substantially reduce triglyceride and free fatty acid levels [5] [6].

Mechanism of Action: Induction of PTP1B Aggregation

While initially classified as a PTP1B inhibitor, a 2020 study revealed an unconventional mechanism. Biomolecular NMR spectroscopy and dynamic light scattering (DLS) showed that **Ertiprotafib** inhibits PTP1B by **inducing its aggregation** in a concentration-dependent manner [4].

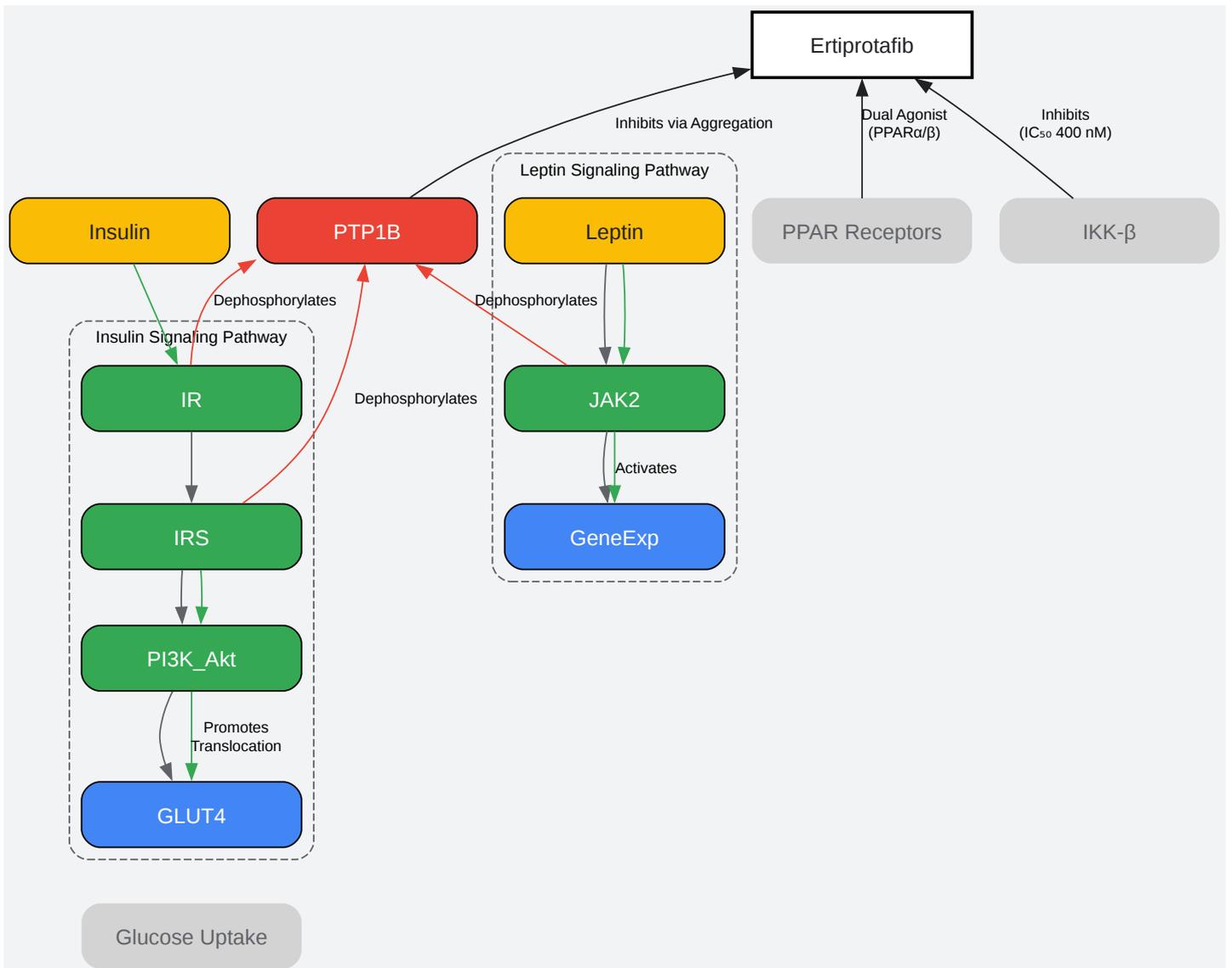
- **Experimental Evidence:**

- **NMR Spectroscopy:** Titration of **Ertiprotafib** into [²H,¹⁵N]-labeled PTP1B caused widespread line broadening and loss of signal intensity in 2D [¹H,¹⁵N] TROSY spectra, indicating protein aggregation and a transition to a non-native state [4].
- **Differential Scanning Fluorimetry (DSF):** Unlike most stabilising drug-target interactions, **Ertiprotafib decreased** the melting temperature (T_m) of PTP1B, indicating protein destabilization [4].
- **Dynamic Light Scattering (DLS):** Directly confirmed an increase in the hydrodynamic radius of PTP1B upon **Ertiprotafib** addition, consistent with the formation of large aggregates [4].

- **Implications:** This aggregation-based mechanism is likely the root cause of the insufficient clinical efficacy and adverse effects that led to the discontinuation of its development [4].

PTP1B in Cellular Signaling

The diagram below illustrates the role of PTP1B in insulin and leptin signaling pathways and the multi-target activity of **Ertiprotafib**.



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Research Applications and Conclusions

Ertiprotafib serves as a critical case study in drug discovery. Its multi-target profile and unique mechanism of PTP1B inhibition via aggregation offer several insights and applications for ongoing research [4].

- **A Tool for Understanding PTP1B Inhibition:** It provides a reference point for studying unconventional mechanisms of enzyme inhibition and highlights the importance of detailed mechanistic studies, especially when DSF assays show target destabilization [4].
- **Scaffold for Novel Inhibitors:** Despite its failure, **Ertiprotafib**'s structure has been used as a starting point for **pharmacophore-oriented scaffold hopping** to design novel PTP1B inhibitors with improved properties [7].
- **Highlighting Key Challenges:** The clinical failure of **Ertiprotafib**, along with other candidates, underscores the major hurdles in PTP1B inhibitor development: achieving **selectivity over the highly homologous TCPTP** and ensuring drug-like properties [1] [2] [8].

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